Cas no 78847-53-7 ((4-oxocyclohexyl) Methanesulfonate)

(4-oxocyclohexyl) Methanesulfonate structure
78847-53-7 structure
Nombre del producto:(4-oxocyclohexyl) Methanesulfonate
Número CAS:78847-53-7
MF:C7H12O4S
Megavatios:192.232781410217
MDL:MFCD16039463
CID:1794100

(4-oxocyclohexyl) Methanesulfonate Propiedades químicas y físicas

Nombre e identificación

    • (4-oxocyclohexyl) methanesulfonate
    • 4-Oxocyclohexyl methanesulfonate
    • cyclohexanone, 4-[(methylsulfonyl)oxy]-
    • 4-[(Methylsulfonyl)oxy]cyclohexanone (ACI)
    • 4-(Mesyloxy)cyclohexanone
    • 4-(Methanesulfonyloxy)cyclohexanone
    • (4-oxocyclohexyl) Methanesulfonate
    • MDL: MFCD16039463
    • Renchi: 1S/C7H12O4S/c1-12(9,10)11-7-4-2-6(8)3-5-7/h7H,2-5H2,1H3
    • Clave inchi: FXFKVXDQXWKFRE-UHFFFAOYSA-N
    • Sonrisas: O=C1CCC(OS(C)(=O)=O)CC1

Atributos calculados

  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 2

(4-oxocyclohexyl) Methanesulfonate PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB04549-1g
(4-oxocyclohexyl) Methanesulfonate
78847-53-7 95%
1g
$400 2023-09-07
Ambeed
A1005761-1g
4-Oxocyclohexyl methanesulfonate
78847-53-7 97%
1g
$94.0 2024-04-17
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB04549-5g
(4-oxocyclohexyl) Methanesulfonate
78847-53-7 95%
5g
$1200 2023-09-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1650762-1g
(4-Oxocyclohexyl)methanesulfonate
78847-53-7 98%
1g
¥934.00 2024-07-28
eNovation Chemicals LLC
Y1103821-1g
(4-oxocyclohexyl)methanesulfonate
78847-53-7 95%
1g
$750 2023-09-03

(4-oxocyclohexyl) Methanesulfonate Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  48 h
Referencia
A Straightforward Entry to 7-Azabicyclo[2.2.1]heptane-1-carbonitriles in the Synthesis of Novel Epibatidine Analogues
Heugebaert, Thomas; Van Hevele, Joke; Couck, Wouter; Bruggeman, Vicky; Van der Jeught, Sarah; et al, European Journal of Organic Chemistry, 2010, (6), 1017-1020

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetone ,  Water ;  2.5 h, rt; 4 h, 50 °C
Referencia
Preparation of fused imidazolidine derivatives as inhibitors of cartilage matrix degradation
, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
1.2 Reagents: Triethylamine Solvents: Dichloromethane
1.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water
Referencia
Synthesis of 1-substituted epibatidine analogues and their in vitro and in vivo evaluation as α4β2 nicotinic acetylcholine receptor ligands
Heugebaert, Thomas S. A.; Van Overtveldt, Melissa; De Blieck, Ann; Wuyts, Benjamin; Augustijns, Patrick; et al, RSC Advances, 2014, 4(5), 2226-2234

(4-oxocyclohexyl) Methanesulfonate Raw materials

(4-oxocyclohexyl) Methanesulfonate Preparation Products

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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:78847-53-7)(4-oxocyclohexyl) Methanesulfonate
A930552
Pureza:99%
Cantidad:5g
Precio ($):382.0